6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
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Overview
Description
6-(4-Nitrophenyl)-3-azabicyclo[320]heptane is a compound with a unique bicyclic structure, characterized by the presence of a nitrophenyl group attached to a three-membered azabicyclo heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Azabicyclo Heptane Ring: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and a nitroalkene are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the azabicyclo heptane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The azabicyclo heptane ring provides a rigid framework that can enhance the specificity and affinity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
Imipenem: A broad-spectrum β-lactam antibiotic with a similar bicyclic structure.
Meropenem: Another β-lactam antibiotic with a similar core structure but different substituents.
Uniqueness
6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(4-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-3-1-8(2-4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2 |
InChI Key |
CDWPCUWAPIPTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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